3,4-Dichloroaniline-d2

Übersicht

Beschreibung

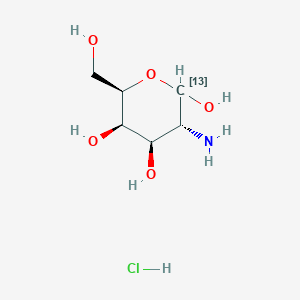

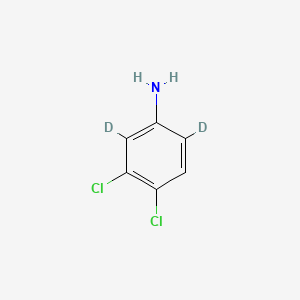

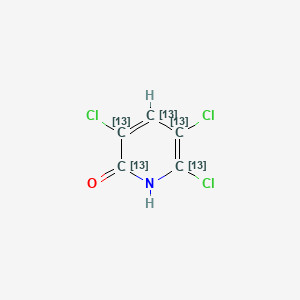

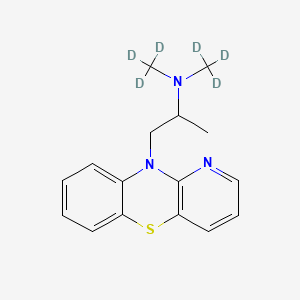

3,4-Dichloroaniline-d2 is a deuterated derivative of 3,4-Dichloroaniline, an organic compound with the molecular formula C6H3D2Cl2N. This compound is characterized by the presence of two chlorine atoms and two deuterium atoms attached to an aniline ring. It is primarily used as a stable isotope-labeled compound in various scientific research applications.

Wirkmechanismus

Target of Action

The primary target of 3,4-Dichloroaniline-d2 is the blood . It acts as a methemoglobin producer in humans and experimental animals . Methemoglobin is a form of hemoglobin that is unable to bind oxygen, which can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Mode of Action

This compound interacts with its targets by causing the production of methemoglobin . This effect is attributed to the hydroxylated metabolites of the compound . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methemoglobin-producing metabolites of 3,4-dichloroaniline .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. The common microbial degradation pathway for the compound is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .

Pharmacokinetics

It is known that the compound is a model environmental contaminant and an important precursor for the synthesis and degradation product of several herbicides .

Result of Action

The action of this compound results in several molecular and cellular effects. It causes methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen . It also leads to skin and eye irritation . In addition, it has been reported to cause vascularization of the cornea and sensitizing effects on the skin of guinea pigs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a model environmental contaminant and is often found in soil potentially contaminated with herbicides . Its degradation can be affected by the presence of other compounds and the characteristics of the environment, such as pH and temperature .

Biochemische Analyse

Biochemical Properties

3,4-Dichloroaniline-d2 interacts with various enzymes and proteins. A study on Acinetobacter soli strain GFJ2, which can degrade 3,4-Dichloroaniline, identified a gene cluster responsible for 3,4-Dichloroaniline degradation. This cluster includes genes encoding dioxygenase, flavin reductase, and aldehyde dehydrogenase . These enzymes are involved in the biochemical reactions that transform 3,4-Dichloroaniline into other compounds .

Cellular Effects

3,4-Dichloroaniline has been shown to have significant effects on cellular processes. For instance, it has been found to promote fatty liver in zebrafish larvae . Exposure to 3,4-Dichloroaniline led to significant upregulation of genes related to lipogenesis and ER stress, increased ROS generation, and increased activity of glutathione-S-transferase . These changes indicate that 3,4-Dichloroaniline can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dichloroaniline involves its interaction with various biomolecules. The degradation of 3,4-Dichloroaniline in Acinetobacter soli strain GFJ2 involves the action of dioxygenase and flavin reductase, which degrade 3,4-Dichloroaniline to an intermediate metabolite. This metabolite is then converted to 4,5-dichlorocatechol via a reaction involving the product of the aldehyde dehydrogenase gene .

Temporal Effects in Laboratory Settings

The effects of 3,4-Dichloroaniline can change over time in laboratory settings. For example, a study found that the toxicity of 3,4-Dichloroaniline varied with the type and concentration of two-dimensional nanomaterials, as well as the species . This suggests that the stability, degradation, and long-term effects of 3,4-Dichloroaniline on cellular function may vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 3,4-Dichloroaniline can vary with different dosages in animal models. For instance, a study found that exposure to 3,4-Dichloroaniline induced fatty liver in zebrafish larvae . This effect was associated with additional factors such as ER stress response, which can promote liver damage .

Metabolic Pathways

3,4-Dichloroaniline is involved in several metabolic pathways. In Acinetobacter soli strain GFJ2, 3,4-Dichloroaniline is degraded through a pathway involving the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase . This pathway transforms 3,4-Dichloroaniline into 4,5-dichlorocatechol .

Transport and Distribution

It is known that 3,4-Dichloroaniline is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Subcellular Localization

Studies on related compounds, such as D2 receptors, have shown that these compounds can be localized in discrete signaling sites along the plasma membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dichloroaniline-d2 is typically synthesized through the hydrogenation of 3,4-dichloronitrobenzene-d2. The reaction involves the reduction of the nitro group to an amino group in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and deuterium gas to ensure efficient and high-yield production. The reaction conditions are optimized to achieve the desired purity and isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichloroaniline-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,4-dichloronitrobenzene-d2.

Reduction: Reduction reactions can convert it back to 3,4-dichloronitrobenzene-d2.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: 3,4-dichloronitrobenzene-d2.

Reduction: 3,4-dichloronitrobenzene-d2.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloroaniline-d2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the degradation pathways of herbicides and other environmental contaminants.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Serves as a precursor for the synthesis of deuterated dyes, herbicides, and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 3,4-Dichloroaniline-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to other dichloroaniline isomers, it offers enhanced stability and precision in analytical studies. The presence of deuterium atoms also allows for more accurate tracing and quantification in metabolic and environmental studies.

Eigenschaften

IUPAC Name |

3,4-dichloro-2,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747602 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-22-1 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(1-methylethylidene)-3-azetidinyl]- (9CI)](/img/new.no-structure.jpg)

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)